molecular formula C8H16O2 B142254 (1,2,3,4-13C4)octanoic acid CAS No. 159118-65-7

(1,2,3,4-13C4)octanoic acid

Cat. No.: B142254
CAS No.: 159118-65-7
M. Wt: 148.18 g/mol
InChI Key: WWZKQHOCKIZLMA-WKHKRNGSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,2,3,4-13C4)octanoic acid, also known as 13C Labeled octanoic acid or Caprylic acid-1,2,3,4-13C4, is a stable isotope-labeled compound. It is a derivative of octanoic acid, where four carbon atoms are replaced with the carbon-13 isotope. This compound is primarily used in scientific research for tracing and analytical purposes .

Mechanism of Action

Target of Action

Octanoic acid-1,2,3,4-13C4, also known as 13C Labeled octanoic acid or Caprylic acid-1,2,3,4-13C4 , is a variant of octanoic acid where the last four carbons are labeled with Carbon-13 (^13C), a stable isotope of carbon The primary targets of octanoic acid are not explicitly mentioned in the search results

Action Environment

This compound is primarily used as an analytical standard , and its specific biological activities may depend on the context of its use.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2,3,4-13C4)octanoic acid involves the incorporation of carbon-13 isotopes into the octanoic acid molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in organic synthesis. The reaction conditions typically involve standard organic synthesis techniques, such as esterification and hydrolysis, under controlled temperature and pressure .

Industrial Production Methods

Industrial production of this compound is carried out by specialized chemical manufacturers. The process involves the large-scale synthesis of the compound using labeled carbon sources. The production is carefully monitored to ensure high isotopic purity and chemical purity, often exceeding 99% .

Chemical Reactions Analysis

Types of Reactions

(1,2,3,4-13C4)octanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives of octanoic acid .

Scientific Research Applications

(1,2,3,4-13C4)octanoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Octanoic acid-1-13C
  • Octanoic acid-1,2-13C2
  • Octanoic acid-7,8-13C2
  • Sodium octanoate-1,2,3,4-13C4
  • Lauric acid-1,2,3,4-13C4
  • Palmitic acid-1,2,3,4-13C4 .

Uniqueness

(1,2,3,4-13C4)octanoic acid is unique due to the specific labeling of four carbon atoms with carbon-13. This high level of isotopic enrichment provides more detailed and accurate tracing capabilities compared to compounds with fewer labeled carbon atoms. Its applications in metabolic studies and analytical chemistry are enhanced by this unique labeling pattern .

Properties

IUPAC Name

(1,2,3,4-13C4)octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H,9,10)/i5+1,6+1,7+1,8+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWZKQHOCKIZLMA-WKHKRNGSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[13CH2][13CH2][13CH2][13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584060
Record name (1,2,3,4-~13~C_4_)Octanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159118-65-7
Record name (1,2,3,4-~13~C_4_)Octanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 159118-65-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1,2,3,4-13C4)octanoic acid
Reactant of Route 2
(1,2,3,4-13C4)octanoic acid
Reactant of Route 3
Reactant of Route 3
(1,2,3,4-13C4)octanoic acid
Reactant of Route 4
Reactant of Route 4
(1,2,3,4-13C4)octanoic acid
Reactant of Route 5
(1,2,3,4-13C4)octanoic acid
Reactant of Route 6
Reactant of Route 6
(1,2,3,4-13C4)octanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.